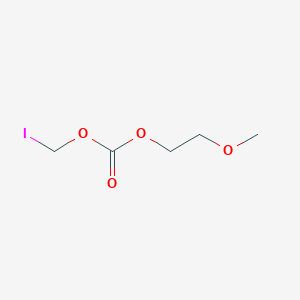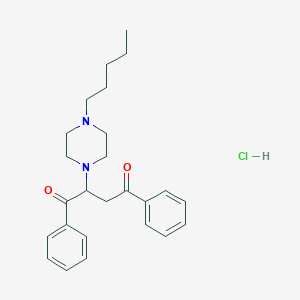
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pentyl group, and a butane-1,4-dione moiety flanked by two phenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of piperazine with 1-bromopentane to introduce the pentyl group. This is followed by a condensation reaction with 1,4-diphenylbutane-1,4-dione under acidic conditions to form the desired product. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups may contribute to hydrophobic interactions, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Known for its antidepressant-like activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
Piperazinopyrrolidinones: Synthesized through cyclization reactions and known for various biological activities.
Uniqueness
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride stands out due to its unique combination of a piperazine ring with a pentyl group and a butane-1,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5431-77-6 |
|---|---|
Molekularformel |
C25H33ClN2O2 |
Molekulargewicht |
429.0 g/mol |
IUPAC-Name |
2-(4-pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride |
InChI |
InChI=1S/C25H32N2O2.ClH/c1-2-3-10-15-26-16-18-27(19-17-26)23(25(29)22-13-8-5-9-14-22)20-24(28)21-11-6-4-7-12-21;/h4-9,11-14,23H,2-3,10,15-20H2,1H3;1H |
InChI-Schlüssel |
NILULWWURHDPCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
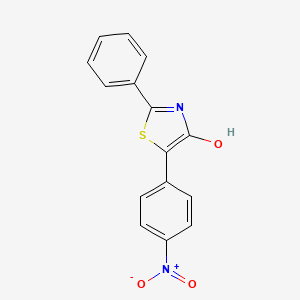
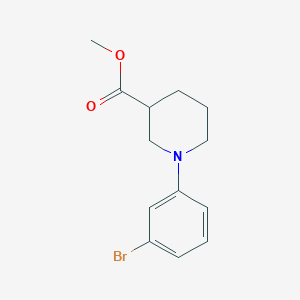
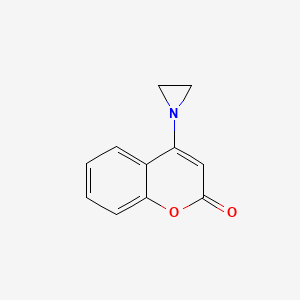
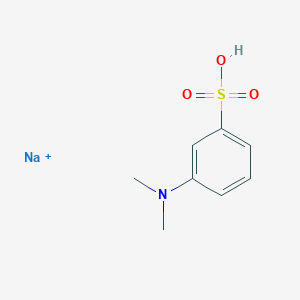
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
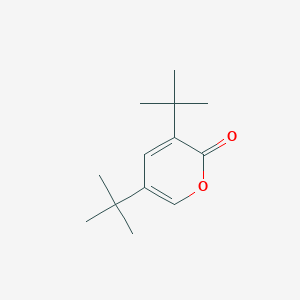
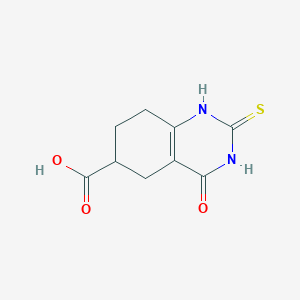

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
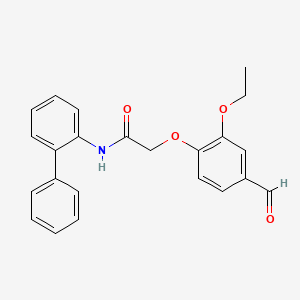
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
